5-(3-Chlorophenyl)-1,2-oxazol-3-amine
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, smell, taste, and other physical characteristics.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds with a 5-(4-chlorophenyl)-1,2-oxazol-3-amine structure exhibit significant antibacterial activity. For instance, a study involving the synthesis and evaluation of novel heterocyclic compounds showed that these compounds demonstrate good antibacterial action against bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).
Anticancer Potential
There is evidence suggesting that derivatives of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine may have anticancer properties. A study synthesizing novel 1,2,4-triazolin-3-one derivatives highlighted the efficacy of these compounds against various cancer cell lines, including leukemia and breast cancer, demonstrating their potential as anticancer agents (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Synthesis of Heterocyclic Compounds
5-(3-Chlorophenyl)-1,2-oxazol-3-amine is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated the use of this chemical in creating functionally substituted isoxazoles, which are important in various chemical syntheses (Potkin, Petkevich, & Zalesskaya, 2009).
Antimicrobial Activities
Compounds derived from 5-(3-Chlorophenyl)-1,2-oxazol-3-amine have shown promise in antimicrobial applications. Research on novel 1,2,4-Triazole derivatives synthesized from this chemical has indicated good to moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking Studies
Recent advancements include the use of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine in molecular docking studies. These studies are significant in exploring the potential utilization of these compounds to combat microbial resistance to pharmaceutical drugs, indicating a new avenue for antimicrobial research (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.
properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVSXBAFUJIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1,2-oxazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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